REACTION_CXSMILES
|
Br[C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[C:7](=[O:11])[NH:6][C:5]2=[O:12].[CH3:13][N:14](C=O)C>C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.[C-]#N.[C-]#N.[Zn+2]>[O:11]=[C:7]1[C:8]2[C:4](=[CH:3][C:2]([C:13]#[N:14])=[CH:10][CH:9]=2)[C:5](=[O:12])[NH:6]1 |f:3.4.5,^1:21,23,42,61|
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Name
|
|
Quantity
|
2.5 g
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Type
|
reactant
|
Smiles
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BrC=1C=C2C(NC(C2=CC1)=O)=O
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Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
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CN(C)C=O
|
Name
|
|
Quantity
|
1.406 g
|
Type
|
catalyst
|
Smiles
|
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
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Name
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Zn(CN)2
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Quantity
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1.299 g
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Type
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catalyst
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Smiles
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[C-]#N.[C-]#N.[Zn+2]
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Control Type
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UNSPECIFIED
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Setpoint
|
200 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
was accurately degassed with nitrogen
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Type
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CUSTOM
|
Details
|
the solution, splitted in 5 vials
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Type
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ADDITION
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Details
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A 3% aqueous solution of NH4OH (200 ml) was added
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Type
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EXTRACTION
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Details
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the organic phase was extracted with ethyl acetate (3×150 ml)
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Type
|
WASH
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Details
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The combined organic layers were washed with brine (150 ml)
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over sodium sulfate
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Type
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CONCENTRATION
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Details
|
concentrated to dryness
|
Type
|
CUSTOM
|
Details
|
The crude was purified by silica gel flash chromatography (100% DCM to DCM:MeOH=99:1)
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Name
|
|
Type
|
product
|
Smiles
|
O=C1NC(C2=CC(=CC=C12)C#N)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 27.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |